cis-2-Octene

Vue d'ensemble

Description

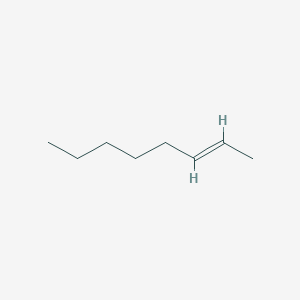

cis-2-Octene (CAS 7642-04-8) is an unsaturated hydrocarbon with the molecular formula C₈H₁₆ and a molecular weight of 112.21 g/mol . It belongs to the alkene family, characterized by a double bond between the second and third carbon atoms in the cis (Z) configuration. This stereochemistry results in substituents on the same side of the double bond, influencing its physical and chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Dehydrohalogenation of 2-Octanol: One common method for preparing cis-2-Octene is the dehydrohalogenation of 2-octanol.

Dehydration of 2-Octanol: Another method involves the dehydration of 2-octanol using an acid catalyst such as sulfuric acid (H2SO4) or phosphoric acid (H3PO4).

Industrial Production Methods:

Analyse Des Réactions Chimiques

Hydrogenation and Catalytic Behavior

cis-2-Octene participates in hydrogenation reactions under catalytic conditions:

-

Ag/Al₂O₃ Catalysts : Hydrogenation of 1-octyne over Ag/Al₂O₃ produces this compound as an intermediate, with selectivity influenced by liquid hourly space velocity (LHSV):

Isomerization Dynamics

This compound undergoes thermal and catalytic isomerization:

-

Equilibrium Trends : At higher conversions (>20%), product distributions approach thermodynamic equilibrium, favoring trans-2-octene and 4-octene over this compound .

-

Catalyst Impact : Cobalt oxides (Co₃O₄/CoO) stabilize linear octene pathways but do not prevent eventual isomerization to branched products (e.g., 5-methylheptenes) .

Stability and Secondary Reactions

-

Thermal Stability : this compound remains stable below 150°C but may polymerize or decompose at elevated temperatures.

-

Competing Pathways : In oligomerization systems, head-to-head coupling of 1-butene dominates, minimizing branched byproducts like 5-methylheptenes .

Key Takeaways

This compound’s reactivity is governed by its double bond position and catalytic environment. Its synthesis via 1-butene oligomerization highlights selectivity challenges, while hydrogenation and isomerization studies underscore its role in refining catalytic processes. Future research may explore its applications in polymer precursor synthesis or sustainable fuel production.

Applications De Recherche Scientifique

Chemical Synthesis

Starting Material in Organic Synthesis

Cis-2-Octene serves as a crucial starting material in organic synthesis. It is utilized to produce a variety of chemical compounds, including:

- Alcohols : Through hydration reactions.

- Diols : Via oxidation processes.

- Halogenated Products : By addition reactions with halogens.

These derivatives are essential in the development of pharmaceuticals and agrochemicals, highlighting this compound's role in creating complex molecular architectures.

Biochemical Applications

Interaction with Enzymes

this compound is known to interact with cytochrome P450 enzymes, which are vital for the metabolism of various organic substances. This interaction can lead to the formation of reactive intermediates such as epoxides, which play significant roles in metabolic pathways. Furthermore, this compound can conjugate with biomolecules like glutathione, facilitating detoxification processes within biological systems.

Cellular Effects

At specific concentrations, this compound influences cellular signaling pathways by interacting with membrane-bound receptors. This modulation can affect gene expression related to oxidative stress response and lipid metabolism. Studies indicate that it may also serve as a model compound for investigating alkene behavior in biological contexts.

Industrial Applications

Production of Industrial Chemicals

this compound is widely used in the chemical industry for producing various products:

- Lubricants : Its properties make it suitable for formulating high-performance lubricants.

- Plasticizers : It contributes to flexibility and durability in plastics.

- Surfactants : Used in detergents and emulsifiers due to its surface-active properties.

The compound's versatility allows it to be an intermediate in synthesizing other industrial chemicals, making it integral to many manufacturing processes .

Case Study 1: Green Chemistry Initiatives

Recent research emphasizes the role of this compound within green chemistry frameworks. Its use as a solvent and reactant aligns with sustainable practices aimed at reducing hazardous waste and improving reaction efficiencies. Studies showcase its application in waterborne paints, illustrating its feasibility as an environmentally friendly alternative to traditional solvents .

Case Study 2: Catalytic Applications

This compound has been explored as a ligand in catalyst development. Research indicates that it can influence catalyst activity and selectivity in various chemical reactions, enhancing the efficiency of synthetic pathways. This application is particularly relevant in developing new catalytic systems for industrial processes.

Summary Table of Applications

| Application Area | Specific Uses | Examples of Products |

|---|---|---|

| Organic Synthesis | Starting material for alcohols, diols | Pharmaceuticals, agrochemicals |

| Biochemical Analysis | Interaction with enzymes | Metabolic intermediates |

| Industrial Chemicals | Production of lubricants, plasticizers | Detergents, emulsifiers |

| Green Chemistry | Solvent and reactant in sustainable practices | Waterborne paints |

| Catalytic Development | Ligand for catalysts | Enhanced synthetic pathways |

Mécanisme D'action

The mechanism of action of cis-2-Octene in chemical reactions typically involves the interaction of the double bond with various reagents. For example, in oxidation reactions, the double bond can react with oxidizing agents to form epoxides or diols. In reduction reactions, the double bond can be hydrogenated to form alkanes. The molecular targets and pathways involved depend on the specific reaction and reagents used .

Comparaison Avec Des Composés Similaires

Key Physical Properties :

- Boiling Point : 125.6°C

- Density : 0.73 g/mL at 25°C

- Flash Point : 21°C (flammable liquid)

- Standard Enthalpy of Formation (Gas Phase) : -95.5 kJ/mol

- Heat of Combustion (Liquid Phase) : -5,299.0 kJ/mol

The compound is typically synthesized via methods such as the reduction of 2-octanone tosylhydrazone using lithium diisopropylamide (LDA) or hydrohalogenation of 1-heptyne followed by elimination reactions .

Comparison with Structural Isomers

Structural isomers of octene differ in the position of the double bond. Key comparisons include:

1-Octene (CAS 111-66-0)

- Structure : Terminal double bond (C1–C2).

- Boiling Point : 121.3°C (lower than cis-2-octene due to reduced van der Waals interactions in terminal alkenes).

- Applications : Widely used in polyethylene production.

cis-3-Octene (CAS N/A) and cis-4-Octene (CAS 25377-83-7)

- Boiling Points : 122.9°C (cis-3-octene) and 122.5°C (cis-4-octene) .

- Trend : Boiling points decrease as the double bond moves toward the center of the molecule, reflecting subtle differences in molecular symmetry and packing efficiency.

Table 1: Boiling Points of Octene Structural Isomers

| Compound | Boiling Point (°C) |

|---|---|

| 1-Octene | 121.3 |

| This compound | 125.6 |

| trans-2-Octene | 125.0 |

| cis-3-Octene | 122.9 |

| trans-3-Octene | 123.3 |

| cis-4-Octene | 122.5 |

| trans-4-Octene | 122.3 |

Comparison with Stereoisomers: cis- vs. trans-2-Octene

trans-2-Octene (CAS 13389-42-9) is the stereoisomer of this compound, differing in the spatial arrangement around the double bond.

Physical Properties :

- Boiling Point : 125.0°C (slightly lower than this compound).

- Density: Not explicitly reported, but trans isomers generally exhibit lower densities due to reduced polarity.

Thermodynamic Stability :

- Heat of Combustion : trans-2-Octene releases marginally more energy (-5,258.8 kJ/mol gas phase) than this compound (-5,299.0 kJ/mol liquid phase), suggesting cis isomers are less thermodynamically stable.

Chromatographic Behavior :

- Retention Indices (GC) : this compound (2.312) vs. trans-2-Octene (3.453) under specific conditions, reflecting differences in polarity and interaction with stationary phases.

Industrial and Environmental Relevance

- Volatile Organic Compounds (VOCs): this compound is a minor component in gasoline blends, constituting 0.001% of summer blend profiles .

- Synthesis Byproducts : Reactions like the decomposition of 2-octyl dimethylsulfamate yield this compound as a major product (30% in mixtures with 1-octene and trans-2-octene) .

Activité Biologique

Cis-2-Octene, a linear alkene with the molecular formula C8H16, has garnered attention in various fields of biological and chemical research. This compound is characterized by its double bond between the second and third carbon atoms, which significantly influences its chemical reactivity and biological interactions. The following sections provide an in-depth examination of the biological activity of this compound, including its biochemical properties, mechanisms of action, and relevant case studies.

This compound is a colorless to nearly colorless liquid at room temperature with a boiling point of approximately 126 °C and a flash point of 21 °C, indicating flammability. Its structure allows for various chemical reactions, particularly due to the presence of the double bond which is a site of high electron density.

| Property | Value |

|---|---|

| Molecular Formula | C8H16 |

| Molecular Weight | ~112.22 g/mol |

| Boiling Point | 126 °C |

| Flash Point | 21 °C |

| State at Room Temp | Colorless liquid |

Target and Mode of Action

The biological activity of this compound is primarily attributed to its ability to undergo various chemical reactions, such as oxidation and addition reactions. The double bond in this compound makes it susceptible to electrophilic attack, leading to the formation of different products that can interact with biological systems.

- Oxidation : this compound can be oxidized to form diols, aldehydes, or ketones. This reaction is facilitated by enzymes such as toluene dioxygenase from Pseudomonas putida, which has shown effectiveness in oxidizing aliphatic olefins including this compound .

- Addition Reactions : The compound can participate in addition reactions with halogens (e.g., bromine, chlorine), resulting in dihalides or alkyl halides. These products may exhibit varying degrees of biological activity depending on their structure.

Biochemical Pathways

This compound serves as a model compound in biological research to study the behavior of alkenes in biological systems. Its derivatives can be utilized in the development of pharmaceuticals, highlighting its significance in medicinal chemistry.

Cellular Interactions

Research indicates that this compound may influence cellular functions through its role as a fluorophore in Förster resonance energy transfer (FRET) spectroscopy studies. This application allows researchers to measure distances between biomolecules accurately, providing insights into cell signaling pathways and gene expression.

Case Studies

- Enzymatic Reactions : A study demonstrated that this compound could be oxidized by toluene dioxygenase, producing various metabolites that were analyzed using gas chromatography-mass spectrometry (GC-MS). The results indicated specific enzymatic activities that could be harnessed for biotechnological applications .

- Synthesis Applications : In organic synthesis, this compound has been employed as a key building block for constructing more complex molecules, showcasing its versatility in chemical manufacturing.

Q & A

Basic Research Questions

Q. What are the primary synthesis routes for cis-2-Octene, and what methodological challenges arise due to low yields?

Traditional synthesis of cis-2-Octene involves isomerization of 1-octene, but yields are typically low (<5%) . Researchers should optimize reaction conditions (e.g., catalysts like Ziegler-Natta systems, solvent polarity, or temperature control) to favor the cis-isomer. Characterization via gas chromatography (GC) with retention time comparisons (e.g., cis-2-Octene: 2.312 min) can validate purity .

Q. How can researchers safely handle this compound in laboratory settings, given its physical properties?

Key safety considerations include its flammability (flash point: 21°C) and volatility (boiling point: 126°C) . Experimental design should prioritize inert atmospheres, sealed systems, and flame-proof equipment. Thermodynamic data (e.g., liquid-phase standard enthalpy of formation: -135.7 kJ/mol) guide energy calculations for exothermic reactions .

Q. What analytical techniques are most effective for characterizing this compound in mixtures with structural isomers?

GC-MS with polar columns (e.g., HP-INNOWax) resolves cis-2-Octene from trans-2-Octene (retention time: 3.453 min) . Nuclear magnetic resonance (NMR) spectroscopy distinguishes stereochemistry via coupling constants (e.g., for olefinic protons).

Advanced Research Questions

Q. How can computational methods reconcile discrepancies in thermodynamic data for this compound (e.g., gas vs. liquid-phase enthalpies)?

Gas-phase standard enthalpy of formation (-95.5 kJ/mol) and liquid-phase (-135.7 kJ/mol) differ due to intermolecular interactions . Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) model solvation effects and phase transitions. Experimental validation via calorimetry under controlled humidity/pressure is recommended.

Q. What mechanistic insights explain the low stereoselectivity in this compound synthesis from 1-octene?

Kinetic vs. thermodynamic control in isomerization reactions may favor trans-isomers. Advanced studies could employ deuterium labeling or isotopic tracing to track hydrogen migration pathways. Transition-state analysis via Arrhenius plots or Eyring equations quantifies activation barriers .

Q. How do researchers address contradictions in chromatographic retention data for this compound across different instrumental setups?

Retention time variability (e.g., 2.312 min in one system vs. deviations in others) arises from column polarity, carrier gas flow rates, or detector sensitivity . Method optimization includes internal standards (e.g., n-alkanes) and inter-laboratory calibration protocols.

Q. What strategies improve the accuracy of this compound quantification in complex hydrocarbon matrices?

Multidimensional chromatography (GC×GC) enhances separation efficiency. Coupling with Fourier-transform infrared spectroscopy (FTIR) identifies co-eluting contaminants. Data normalization against reference spectra (e.g., NIST database) minimizes false positives .

Q. Methodological Considerations

Q. How should researchers design experiments to study this compound’s reactivity in catalytic hydrogenation?

Controlled-pressure reactors with Pd/C or Raney nickel catalysts monitor cis-to-alkane conversion rates. Kinetic studies require real-time sampling and GC analysis. Surface adsorption models (e.g., Langmuir-Hinshelwood) explain catalyst poisoning effects .

Q. What statistical approaches are recommended for analyzing conflicting data on this compound’s isomerization kinetics?

Multivariate regression accounts for variables like temperature, pressure, and catalyst loading. Error propagation analysis quantifies uncertainty in rate constants. Replicate experiments and Bland-Altman plots assess reproducibility .

Q. Key Recommendations

- Prioritize peer-reviewed literature over commercial databases for thermodynamic and spectral data.

- Use computational tools (e.g., Gaussian, ORCA) to model stereoelectronic effects in isomerization.

- Adopt the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions .

Propriétés

IUPAC Name |

oct-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16/c1-3-5-7-8-6-4-2/h3,5H,4,6-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILPBINAXDRFYPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0059407 | |

| Record name | 2-Octene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [MSDSonline] | |

| Record name | 2-Octene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8528 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

111-67-1 | |

| Record name | 2-Octene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Octene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Octene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oct-2-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.541 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.